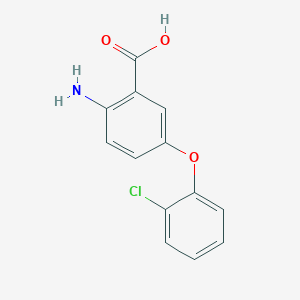

2-Amino-5-(2-chlorophenoxy)benzoic acid

Description

BenchChem offers high-quality 2-Amino-5-(2-chlorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(2-chlorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

117297-54-8 |

|---|---|

Molecular Formula |

C13H10ClNO3 |

Molecular Weight |

263.67 g/mol |

IUPAC Name |

2-amino-5-(2-chlorophenoxy)benzoic acid |

InChI |

InChI=1S/C13H10ClNO3/c14-10-3-1-2-4-12(10)18-8-5-6-11(15)9(7-8)13(16)17/h1-7H,15H2,(H,16,17) |

InChI Key |

JTBDRRSGXABCFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(=O)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 5 2 Chlorophenoxy Benzoic Acid and Its Structural Analogs

Classical Approaches in Phenoxybenzoic Acid Synthesis

Traditional methods for the synthesis of phenoxybenzoic acids have long relied on fundamental organic reactions. These strategies, while effective, often require harsh reaction conditions.

Nucleophilic Aromatic Substitution Strategies

A cornerstone in the synthesis of diaryl ethers, including the phenoxybenzoic acid core, is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgchemistrysteps.com This reaction involves the displacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. wikipedia.org For the synthesis of phenoxybenzoic acids, this typically involves the reaction of a substituted phenol (B47542) with an activated aryl halide.

The Ullmann condensation is a classical and widely used copper-catalyzed nucleophilic aromatic substitution reaction for the formation of diaryl ethers. wikipedia.org This reaction generally involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. The reaction is believed to proceed through a copper(I) phenoxide intermediate which then undergoes oxidative addition with the aryl halide.

For the synthesis of a 2-amino-5-(substituted-phenoxy)benzoic acid derivative, a typical Ullmann approach might involve the reaction of a substituted phenol with 2-amino-5-chlorobenzoic acid or its ester derivative. The presence of electron-withdrawing groups on the aryl halide can facilitate the reaction. chemistrysteps.com

Table 1: Examples of Classical Ullmann Condensation Conditions

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) |

| 2-Chlorobenzoic Acid | 4-Fluorophenol | Cu, CuI | Pyridine, DBU | DMF | 160 |

| 1-Bromo-2,4-dinitrobenzene | Phenol | Copper | K₂CO₃ | - | High |

Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DMF = Dimethylformamide

Esterification and Hydrolysis Pathways

An alternative strategy to synthesize phenoxybenzoic acids involves the initial formation of a phenoxybenzoate ester, which is subsequently hydrolyzed to the desired carboxylic acid. chemguide.co.uklibretexts.org This two-step process can sometimes offer advantages in terms of solubility, purification, and reaction efficiency.

Esterification of a suitable benzoic acid precursor, such as 2-amino-5-chlorobenzoic acid, can be achieved through various standard methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by conversion to an acid chloride followed by reaction with an alcohol. chemicalbook.com

Once the ester is formed and the diaryl ether linkage is established, the ester group is hydrolyzed to the carboxylic acid. This is typically accomplished by heating the ester with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH). chemguide.co.ukucalgary.ca Basic hydrolysis, also known as saponification, results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. ucalgary.ca The acid-catalyzed hydrolysis is a reversible process, and using a large excess of water can drive the equilibrium towards the products. youtube.com

A patented method describes the synthesis of 2-amino-5-chlorobenzamide (B107076) from methyl 2-amino-5-chlorobenzoate by reacting it with ammonia (B1221849) water under heat and pressure. google.com While this leads to an amide, the initial step involves the ester of the core benzoic acid.

Acylation and Amidation Reactions

Acylation and amidation reactions are crucial for the synthesis of derivatives of 2-amino-5-(2-chlorophenoxy)benzoic acid, such as amides and esters, which can be valuable intermediates or final products in their own right. These reactions typically involve the activation of the carboxylic acid group, followed by reaction with a nucleophile like an amine or an alcohol.

A common method for amidation involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. researchgate.net Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate the direct amidation of carboxylic acids with amines. nih.gov

For instance, 3-phenoxybenzoic acid derivatives have been synthesized, and their pharmacological activities studied. researchgate.netresearchgate.net These syntheses often involve the conversion of the carboxylic acid to an intermediate that is then reacted with various amines or alcohols. The synthesis of 2-amino-5-chlorobenzophenone (B30270), a related compound, can be achieved through various methods, including the Friedel-Crafts acylation of substituted anilines. researchgate.netwikipedia.org

Contemporary and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Green Chemistry Principles in Synthesis (e.g., microwave-assisted, solvent-free conditions)

Modern synthetic chemistry emphasizes the use of green chemistry principles to create more environmentally benign processes. researchgate.net For the synthesis of phenoxybenzoic acids and their analogs, this has led to the development of improved Ullmann-type reactions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. dntb.gov.ua Microwave irradiation has been successfully applied to Ullmann condensations, providing a more energy-efficient route to diaryl ethers. dntb.gov.ua For example, microwave-assisted amide synthesis has been used to couple heterocyclic substituted benzoic acids with amino acid esters. nih.govsemanticscholar.org

The use of greener, more sustainable solvents is another key aspect of green chemistry. Researchers have explored the use of water and biomass-derived solvents like furfuryl alcohol for copper-catalyzed Ullmann-type reactions, minimizing the reliance on volatile and often toxic organic solvents. rsc.org Furthermore, solvent-free reaction conditions, where the neat reactants are mixed, often with a solid support or catalyst, represent an ideal green chemistry scenario by completely eliminating the need for a solvent. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Ullmann-type Reactions

| Parameter | Conventional Method | Green Method (e.g., Microwave-assisted) |

| Heating | Oil bath, reflux | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Solvent | High-boiling, polar (e.g., DMF, NMP) | Greener solvents (e.g., water, ethanol) or solvent-free |

| Energy Consumption | High | Generally lower |

| Yields | Often moderate | Can be significantly higher |

Note: DMF = Dimethylformamide, NMP = N-Methyl-2-pyrrolidone

One-Pot Reaction Protocols for Streamlined Production

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. chapman.edu These protocols streamline the synthetic process, saving time and reducing the use of solvents for workup and purification.

For the synthesis of complex molecules like 2-amino-5-(2-chlorophenoxy)benzoic acid, a one-pot approach could involve the sequential formation of the diaryl ether bond followed by modification of other functional groups. For example, a one-pot synthesis of substituted benzimidazole (B57391) derivatives has been reported, involving the condensation of o-phenylenediamine (B120857) with various aromatic acids. researchgate.net While not directly for the target molecule, this demonstrates the feasibility of one-pot strategies for related aromatic compounds.

A one-pot synthesis-functionalization strategy has been developed for streamlined access to other heterocyclic compounds from carboxylic acids. nih.gov This approach could potentially be adapted for the synthesis and subsequent modification of phenoxybenzoic acids. For instance, an iridium-catalyzed C-H amidation of benzoic acids followed by a tandem decarboxylation has been developed as a one-pot, two-step process to introduce meta- and para-amino groups. ibs.re.kr Such innovative strategies hold promise for the future development of highly efficient and sustainable routes to 2-amino-5-(2-chlorophenoxy)benzoic acid and its analogs.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 2-Amino-5-(2-chlorophenoxy)benzoic acid and its structural analogs, which are characterized by a diaryl ether linkage to an anthranilic acid core, has been significantly advanced by the development of sophisticated catalytic systems. Traditional methods for diaryl ether formation, such as the classical Ullmann condensation, often require harsh conditions, including high temperatures and stoichiometric amounts of copper, which limits their applicability to sensitive or complex substrates. wikipedia.orgresearchgate.net Modern research has focused on creating milder, more efficient, and versatile catalytic pathways, primarily revolving around copper- and palladium-based catalysts. These novel methodologies offer improved yields, greater functional group tolerance, and more favorable reaction conditions.

The two predominant modern strategies for constructing the key C-O-C (diaryl ether) bond in these structures are ligand-accelerated copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. wikipedia.orgnih.gov

Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation remains a cornerstone of diaryl ether synthesis, but its evolution through the use of catalytic amounts of copper and specialized ligands has revitalized its utility. wikipedia.org Novel catalytic systems often employ a copper(I) salt, such as copper(I) iodide (CuI), in conjunction with a ligand that stabilizes the copper catalyst and facilitates the coupling of an aryl halide with a phenol.

Amino acids, particularly L-proline and N,N-dimethylglycine, have emerged as highly effective and inexpensive ligands for these reactions. researchgate.netmdpi.com They are believed to form a soluble copper complex that accelerates the coupling process, allowing reactions to proceed at significantly lower temperatures (e.g., 90-120 °C) compared to traditional methods that could exceed 200 °C. wikipedia.orgmdpi.com The reaction typically involves a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or dioxane. researchgate.netnih.gov The presence of the ortho-amino and carboxylic acid groups on the anthranilic acid precursor can influence the reaction's efficiency, sometimes playing a participatory role in the catalytic cycle. nih.gov

Further innovation includes the use of copper nanoparticles (CuNPs) as heterogeneous catalysts. mdpi.com These systems can offer advantages in terms of catalyst separation and recycling, contributing to more sustainable and cost-effective synthetic processes.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a powerful alternative to the Ullmann condensation. nih.gov This methodology is renowned for its broad substrate scope and tolerance of a wide array of functional groups under mild conditions.

The efficacy of the Buchwald-Hartwig diaryl ether synthesis is critically dependent on the choice of ligand coordinated to the palladium center. organic-chemistry.orgmit.edu Modern catalysts are typically formed in situ from a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like [(cinnamyl)PdCl]₂, and a sterically hindered, electron-rich biarylphosphine ligand. mit.edunih.gov Ligands developed in the Buchwald laboratory, such as BrettPhos and other bulky biarylphosphines, have enabled C-O couplings to occur at temperatures as low as room temperature to 100 °C. mit.edumit.edu The choice of a strong, non-nucleophilic base, like sodium tert-butoxide (NaOtBu) or potassium carbonate, is crucial for the deprotonation of the phenol and subsequent steps in the catalytic cycle. nih.gov

These palladium-catalyzed systems have demonstrated high efficiency for coupling a wide range of aryl halides, including electron-deficient and electron-rich systems, with various phenols. organic-chemistry.org This versatility is essential for the synthesis of a diverse library of structural analogs of 2-Amino-5-(2-chlorophenoxy)benzoic acid.

Comparative Research Findings

The selection of a synthetic pathway depends on factors such as substrate availability, functional group compatibility, desired scale, and cost. Below is a data table summarizing representative findings for the synthesis of 2-Amino-5-(2-chlorophenoxy)benzoic acid from a precursor like methyl 2-amino-5-bromobenzoate and 2-chlorophenol, based on established novel catalytic systems.

| Catalytic System | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Copper-Catalyzed Ullmann | CuI (10 mol%) | L-Proline (20 mol%) | K₂CO₃ | DMSO | 110 | 78 |

| Copper-Catalyzed Ullmann | Cu₂O (10 mol%) | N,N-Dimethylglycine (20 mol%) | Cs₂CO₃ | Dioxane | 100 | 82 |

| Palladium-Catalyzed Buchwald-Hartwig | Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | NaOtBu | Toluene | 100 | 91 |

| Palladium-Catalyzed Buchwald-Hartwig | [(cinnamyl)PdCl]₂ (1 mol%) | Bulky Biarylphosphine L8 (3 mol%) | K₃PO₄ | Dioxane | 80 | 88 |

Derivatization Chemistry and Functional Group Transformations of the 2 Amino 5 2 Chlorophenoxy Benzoic Acid Core

Synthesis of Carboxylic Acid Derivatives (e.g., amides, hydrazides, esters)

The carboxylic acid group in 2-amino-5-(2-chlorophenoxy)benzoic acid is a prime site for derivatization, allowing for the synthesis of amides, hydrazides, and esters. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Amides: The synthesis of amides from 2-amino-5-(2-chlorophenoxy)benzoic acid can be achieved through standard coupling reactions. For instance, the reaction of the corresponding acid chloride with various primary and secondary amines in the presence of a base would yield the desired amide derivatives. A relevant example is the preparation of 2-amino-5-chlorobenzamide (B107076), which is synthesized from its corresponding methyl ester by reaction with ammonia (B1221849) water under heat and pressure. google.com This method highlights a common pathway where the ester is first formed and then converted to the amide.

Hydrazides: Hydrazides are valuable intermediates, often used in the synthesis of various heterocyclic compounds. The preparation of 2-amino-5-(2-chlorophenoxy)benzoyl hydrazide would typically involve the reaction of an ester derivative, such as the methyl ester, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. This nucleophilic acyl substitution reaction is a standard method for converting esters to hydrazides. While direct synthesis from 2-amino-5-(2-chlorophenoxy)benzoic acid is not explicitly detailed in the provided sources, the transformation of acyl hydrazides into protected 2-aminobenzophenones has been reported, underscoring the utility of hydrazides in this chemical space. researchgate.net

Esters: Esterification of 2-amino-5-(2-chlorophenoxy)benzoic acid can be accomplished through several methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For example, the synthesis of methyl 2-amino-5-chlorobenzoate is a known procedure that serves as a precursor for other derivatives. google.comnist.gov The availability of this methyl ester facilitates further derivatization at the carboxylic acid position. rightpathind.com

| Derivative Type | General Synthetic Approach | Key Reagents |

|---|---|---|

| Amides | Reaction of the corresponding acid chloride with an amine, or ammonolysis of the corresponding ester. | Thionyl chloride, amine, ammonia. |

| Hydrazides | Reaction of the corresponding ester with hydrazine hydrate. | Hydrazine hydrate, ethanol. |

| Esters | Fischer-Speier esterification. | Alcohol, strong acid catalyst (e.g., H₂SO₄). |

Formation of Heterocyclic Systems Incorporating the Phenoxybenzoic Acid Moiety

The bifunctional nature of 2-amino-5-(2-chlorophenoxy)benzoic acid and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems. The amino and carboxylic acid functionalities, or their derivatives, can participate in cyclization reactions to form fused or appended heterocyclic rings.

Oxadiazole and Thiadiazole Cyclizations

Oxadiazole and thiadiazole rings are important pharmacophores in medicinal chemistry. The synthesis of these heterocycles from 2-amino-5-(2-chlorophenoxy)benzoic acid derivatives typically proceeds through a carbohydrazide (B1668358) intermediate. This intermediate can then be cyclized with appropriate reagents to form the desired five-membered ring.

For the synthesis of 1,3,4-oxadiazoles, the benzoyl hydrazide can be treated with a dehydrating agent or a source of one carbon, such as triethyl orthoformate. In the case of 1,3,4-thiadiazoles, the hydrazide is often reacted with a thiocarbonyl source, like carbon disulfide in the presence of a base, followed by cyclization. A notable example is the synthesis of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, which have been investigated for their anticonvulsant activity. researchgate.net

Triazole and Quinazolinone Derivatization

Triazoles: The formation of 1,2,4-triazole (B32235) rings can also be initiated from the carbohydrazide derivative. Reaction of the hydrazide with a one-carbon synthon that also provides a nitrogen atom, such as formamide (B127407), or through a multi-step process involving the formation of a thiosemicarbazide (B42300) followed by cyclization, can lead to the triazole ring.

Quinazolinones: The 2-amino-5-(2-chlorophenoxy)benzoic acid scaffold is a suitable starting material for the synthesis of quinazolinone derivatives. The reaction of the anthranilic acid moiety with a suitable one-carbon source, such as formamide or an orthoester, can lead to the formation of the quinazolinone ring system. Alternatively, acylation of the amino group followed by cyclization is a common strategy. The synthesis of chlordiazepoxide, a benzodiazepine, involves the initial formation of a 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide from 2-amino-5-chlorobenzophenone (B30270), a related precursor. wikipedia.org This highlights the utility of the 2-aminobenzophenone (B122507) core in constructing such heterocyclic systems.

| Heterocyclic System | Key Intermediate | General Cyclization Strategy |

|---|---|---|

| 1,3,4-Oxadiazole | Benzoyl hydrazide | Reaction with a dehydrating agent or one-carbon source. |

| 1,3,4-Thiadiazole | Benzoyl hydrazide | Reaction with a thiocarbonyl source (e.g., CS₂) and base. |

| 1,2,4-Triazole | Benzoyl hydrazide | Reaction with a one-carbon, one-nitrogen synthon or via a thiosemicarbazide intermediate. |

| Quinazolinone | 2-Aminobenzoic acid moiety | Reaction with a one-carbon synthon or acylation of the amino group followed by cyclization. |

Modifications of the Amino and Chloro Substituents

The amino and chloro groups on the 2-amino-5-(2-chlorophenoxy)benzoic acid core offer further opportunities for derivatization, enabling the fine-tuning of the molecule's properties.

Amino Group Modifications: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. For example, the acylation of 2-amino-5-chlorobenzophenone with cyclo-propanecarbonyl chloride is a key step in the synthesis of prazepam. wikipedia.org

Alkylation: Alkylation of the amino group can introduce various alkyl substituents. This can be achieved using alkyl halides or other alkylating agents.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid. These diazonium salts are versatile intermediates that can undergo a range of transformations, including Sandmeyer reactions to introduce a variety of substituents, or elimination to form a benzyne (B1209423) intermediate. chemtube3d.com

Chloro Substituent Modifications: The chloro group is generally less reactive than the other functional groups. However, under certain conditions, it can be replaced via nucleophilic aromatic substitution (SNAr). This typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a potent nucleophile. nih.govmasterorganicchemistry.comlibretexts.org Given the presence of the electron-donating amino group, SNAr reactions at this position would be challenging without further modification of the electronic nature of the ring.

Regioselective Functionalization Studies

The regioselectivity of further functionalization of the 2-amino-5-(2-chlorophenoxy)benzoic acid core is governed by the directing effects of the existing substituents. The amino group is a strong activating group and is ortho-, para- directing. The carboxylic acid group is a deactivating group and is meta- directing. The chloro and phenoxy groups are deactivating yet ortho-, para- directing.

In electrophilic aromatic substitution reactions, the position of the incoming electrophile will be determined by the interplay of these directing effects. The powerful activating and directing effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 6). However, the steric hindrance from the adjacent carboxylic acid and phenoxy groups would likely favor substitution at the less hindered position 3.

Currently, there is a lack of specific research literature focusing on the regioselective functionalization of 2-amino-5-(2-chlorophenoxy)benzoic acid. Therefore, predictions about the regiochemical outcome of such reactions are based on established principles of physical organic chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 5 2 Chlorophenoxy Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an essential tool for elucidating the precise molecular structure of 2-Amino-5-(2-chlorophenoxy)benzoic acid in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the two phenyl rings, as well as exchangeable protons from the amino (-NH₂) and carboxylic acid (-COOH) groups. The protons on the aminobenzoic acid ring are anticipated to show a characteristic splitting pattern influenced by their substitution. The protons on the chlorophenoxy ring will also exhibit a distinct pattern, typically in a downfield region due to the electron-withdrawing nature of the chlorine atom and the ether linkage. The -NH₂ protons would likely appear as a broad singlet, and the acidic proton of the carboxyl group would be a broad singlet further downfield, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the carboxyl carbon, the two aromatic rings, and the carbons bonded to the nitrogen, oxygen, and chlorine atoms. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (typically 165-185 ppm). The aromatic carbons would appear in the range of 110-160 ppm. The carbon atom attached to the chlorine (C-Cl) would be shifted downfield, while carbons attached to the amino group (C-N) and ether oxygen (C-O) would also have characteristic chemical shifts.

Based on analyses of analogous compounds like 2-amino-5-chlorobenzoic acid, the following table outlines the expected chemical shifts. chemicalbook.comresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₃) | 6.5 - 8.0 | Complex splitting patterns (doublets, doublet of doublets). |

| ¹H | Aromatic (C₆H₄Cl) | 6.8 - 7.5 | Signals influenced by chloro and ether groups. |

| ¹H | Amino (-NH₂) | 4.0 - 6.0 | Broad singlet, position is solvent-dependent. |

| ¹H | Carboxyl (-COOH) | 10.0 - 13.0 | Broad singlet, may exchange with D₂O. |

| ¹³C | Carboxyl (C=O) | 168 - 175 | Most downfield signal. |

| ¹³C | Aromatic (C-O, C-N, C-Cl) | 140 - 160 | Quaternary carbons with distinct shifts. |

| ¹³C | Aromatic (C-H) | 110 - 135 | Multiple signals corresponding to protonated carbons. |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in 2-Amino-5-(2-chlorophenoxy)benzoic acid by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info Within this region, the N-H stretching vibrations of the primary amine would appear as two distinct bands (symmetric and asymmetric) around 3300-3500 cm⁻¹. A strong absorption peak around 1670-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O-C stretching of the diaryl ether is expected to produce strong bands in the 1200-1250 cm⁻¹ region. Other significant peaks include C=C stretching for the aromatic rings (1450-1600 cm⁻¹) and the C-Cl stretching vibration, typically found in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the ether linkage (C-O-C) would also be Raman active. While the O-H and N-H stretching bands are weak in Raman, the C=O stretch provides a moderately intense band.

The following table summarizes the expected key vibrational frequencies based on data from similar aminobenzoic acids. nih.govjocpr.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| ν(N-H) asymmetric/symmetric | Amino (-NH₂) | 3400 - 3500 | FT-IR (strong), Raman (weak) |

| ν(O-H) | Carboxylic Acid (-COOH) | 2500 - 3300 | FT-IR (very broad, strong) |

| ν(C=O) | Carboxylic Acid (-COOH) | 1670 - 1710 | FT-IR (strong), Raman (medium) |

| ν(C=C) | Aromatic Ring | 1450 - 1600 | FT-IR & Raman (variable intensity) |

| ν(C-O-C) asymmetric | Diaryl Ether | 1200 - 1250 | FT-IR (strong) |

| ν(C-Cl) | Aryl Chloride | 700 - 800 | FT-IR (strong), Raman (strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the molecule, which aids in structural confirmation. The molecular formula for 2-Amino-5-(2-chlorophenoxy)benzoic acid is C₁₃H₁₀ClNO₃, corresponding to a molecular weight of approximately 263.68 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 263, along with an M+2 peak at m/z 265 of about one-third the intensity, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern can be predicted based on the structure and data from related compounds like 2-amino-5-chlorobenzoic acid. nist.gov Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH): [M-17]⁺

Loss of the carboxyl group (-COOH): [M-45]⁺, leading to a significant fragment.

Cleavage of the ether bond: This can occur on either side of the oxygen, leading to fragments corresponding to the chlorophenoxy cation or the aminobenzoic acid radical cation.

Decarboxylation followed by other rearrangements.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Unit Cell Parameters and Space Group Analysis

The unit cell is the basic repeating unit of a crystal lattice. Analysis of a derivative, 2-amino-5-chlorobenzophenone (B30270), reveals a triclinic crystal system with a P-1 space group. researchgate.net It is plausible that 2-Amino-5-(2-chlorophenoxy)benzoic acid would crystallize in a similarly low-symmetry system, such as triclinic or monoclinic, which is common for complex organic molecules.

The following table presents the unit cell parameters for the analogue 2-amino-5-chlorobenzophenone. researchgate.net

| Parameter | Value (for 2-amino-5-chlorobenzophenone) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7335 (7) |

| b (Å) | 10.6473 (7) |

| c (Å) | 24.7554 (17) |

| α (°) | 96.888 (2) |

| β (°) | 98.396 (2) |

| γ (°) | 113.883 (2) |

| Volume (ų) | 2274.1 (3) |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of 2-Amino-5-(2-chlorophenoxy)benzoic acid are expected to be held together by a network of intermolecular interactions, primarily hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms centrosymmetric dimers through O-H···O interactions with a neighboring molecule. Furthermore, the amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule. These interactions would link the molecules into chains or sheets, creating a stable three-dimensional supramolecular architecture. researchgate.net

Solid State Chemistry and Crystal Engineering of 2 Amino 5 2 Chlorophenoxy Benzoic Acid and Its Co Crystals/salts

Investigation of Polymorphism and Pseudopolymorphism

There are no published studies dedicated to the investigation of polymorphism or pseudopolymorphism of 2-Amino-5-(2-chlorophenoxy)benzoic acid. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for pharmaceuticals and material science, as different polymorphs can exhibit varying physical and chemical properties. However, screening for polymorphs of this particular compound has not been reported in the accessible scientific literature. Similarly, there is no information regarding the formation of pseudopolymorphs, such as solvates or hydrates.

Design and Characterization of Cocrystals and Salts

The design, synthesis, and characterization of cocrystals or salts involving 2-Amino-5-(2-chlorophenoxy)benzoic acid have not been documented in peer-reviewed literature. The formation of cocrystals, which are multi-component crystals formed between a target molecule and a coformer, is a common strategy in crystal engineering to modify the physicochemical properties of a solid. While studies on cocrystals of structurally related molecules, like 2-amino-5-chloropyridine (B124133) with benzoic acid, exist and provide insights into potential interaction patterns, this specific area of research has not been extended to 2-Amino-5-(2-chlorophenoxy)benzoic acid according to available data.

Role of Supramolecular Synthons in Crystal Packing

Without an experimentally determined crystal structure, any discussion on the role of supramolecular synthons in the crystal packing of 2-Amino-5-(2-chlorophenoxy)benzoic acid would be purely speculative. Supramolecular synthons are robust and predictable non-covalent interactions that guide the assembly of molecules in a crystal. For this molecule, one could anticipate the involvement of synthons such as carboxylic acid dimers and interactions involving the amino group. However, in the absence of crystallographic data, the specific synthons and their influence on the three-dimensional architecture of the crystal remain unknown.

Influence of Substituents on Crystal Architecture

An analysis of the influence of substituents on the crystal architecture of 2-Amino-5-(2-chlorophenoxy)benzoic acid is not possible without comparative structural data. Such a study would require the crystal structures of a series of related compounds to systematically evaluate how changes in substituent patterns affect the resulting crystal packing and intermolecular interactions. As there are no reported crystal structures for this compound or a closely related series, this line of inquiry has not been pursued in the available literature.

Mechanistic Studies of Reactions Involving the 2 Amino 5 2 Chlorophenoxy Benzoic Acid Scaffold

Reaction Pathway Elucidation through Isotopic Labeling and Kinetic Isotope Effects

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C, ¹H with ²H/D, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's position in the products, providing direct evidence for proposed reaction pathways. wikipedia.org

For the synthesis of 2-Amino-5-(2-chlorophenoxy)benzoic acid, which involves the formation of a diaryl ether bond, a plausible route is the Ullmann condensation or a related copper-catalyzed coupling of a 2-aminophenol (B121084) derivative and a chlorobenzoic acid derivative. To investigate this, one could label the oxygen atom of the phenol (B47542) with ¹⁸O. If the reaction proceeds as expected, the ¹⁸O label would be incorporated into the ether linkage of the final product.

The kinetic isotope effect (KIE) measures the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A significant KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. This is known as a primary KIE. libretexts.org Secondary KIEs, which are smaller, can provide information about changes in hybridization at the labeled position. wikipedia.org

In a hypothetical study on a reaction involving the 2-Amino-5-(2-chlorophenoxy)benzoic acid scaffold, such as a decarboxylation reaction, the carbon of the carboxylic acid could be labeled with ¹³C. The ratio of the reaction rates (k¹²C/k¹³C) would indicate if the C-C bond is broken in the rate-determining step.

Illustrative Data on Kinetic Isotope Effects for a Hypothetical Reaction

| Labeled Position | Isotopic Substitution | Observed KIE (k_light / k_heavy) | Interpretation |

| Carboxyl Carbon | ¹²C / ¹³C | 1.04 | C-C bond cleavage is likely part of the rate-determining step. |

| Amino Hydrogen | ¹H / ²H (D) | 1.15 | N-H bond is likely not broken in the rate-determining step (small secondary KIE). |

| Aromatic C-H | ¹H / ²H (D) | 2.5 | C-H bond cleavage is involved in the rate-determining step of an electrophilic aromatic substitution. |

This table is for illustrative purposes and represents hypothetical data.

Transition State Analysis and Energy Profiles

Computational chemistry provides invaluable tools for analyzing the transition states and energy profiles of reaction pathways. By modeling the potential energy surface, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This analysis helps in understanding the stability of intermediates and the energy barriers (activation energies) of transition states.

For a reaction such as the Smiles rearrangement, a common intramolecular nucleophilic aromatic substitution for diaryl ethers, a spirocyclic intermediate known as a Meisenheimer complex is often proposed. cdnsciencepub.commanchester.ac.uk Computational modeling can be used to calculate the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products.

Calculated Energy Profile for a Hypothetical Smiles Rearrangement

| Species | Relative Energy (kcal/mol) |

| Reactant | 0 |

| Transition State 1 (Formation of Intermediate) | +15.2 |

| Meisenheimer Intermediate | +5.8 |

| Transition State 2 (Ring Opening) | +18.5 |

| Product | -10.3 |

This table contains hypothetical data for illustrative purposes.

Catalytic Reaction Mechanisms

The synthesis of diaryl ethers like 2-Amino-5-(2-chlorophenoxy)benzoic acid often employs a catalyst, typically based on copper or palladium. wikipedia.orgorganic-chemistry.org The catalytic cycle for such reactions generally involves several key steps: oxidative addition, ligand exchange, and reductive elimination.

In a copper-catalyzed Ullmann-type synthesis of 2-Amino-5-(2-chlorophenoxy)benzoic acid, the catalytic cycle would likely begin with the coordination of the reactants (the aminophenol and the chlorobenzoic acid derivative) to a copper(I) center. Oxidative addition of the aryl halide to the copper center would form a copper(III) intermediate. Subsequent reductive elimination would form the C-O bond of the diaryl ether and regenerate the copper(I) catalyst. wikipedia.org

The role of ligands in these catalytic cycles is crucial. Ligands, such as diamines or diketones, can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, often allowing the reaction to proceed under milder conditions. nih.gov Mechanistic studies in this area would involve kinetic analysis to determine the rate law, which can provide insights into the species involved in the rate-determining step. Additionally, spectroscopic techniques could be used to identify and characterize catalytic intermediates.

Emerging Research Areas and Future Perspectives for 2 Amino 5 2 Chlorophenoxy Benzoic Acid in Chemical Science

Advanced Applications in Organic Synthesis and Fine Chemical Production

The true potential of 2-Amino-5-(2-chlorophenoxy)benzoic acid in organic synthesis lies in its utility as a sophisticated building block. The compound is an analogue of 2-amino-5-chlorobenzoic acid, a well-established intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comanshulchemicals.com The presence of the additional 2-chlorophenoxy group in the target molecule offers a strategic point for modification, potentially leading to the creation of highly specialized fine chemicals.

| Functional Group | Potential Synthetic Transformations | Resulting Structures |

| Amino Group (-NH2) | Diazotization, Acylation, Cyclization | Azo compounds, Amides, Heterocycles (e.g., Quinazolines) |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction | Esters, Amides, Benzyl alcohols |

| Diaryl Ether (-O-) | Influences molecular rigidity and electronic properties | Core of target complex molecules |

| Chloro Substituents (-Cl) | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Biaryl compounds, further functionalized aromatics |

The strategic placement of chlorine atoms on both aromatic rings provides handles for regioselective cross-coupling reactions, allowing for the construction of complex, three-dimensional molecules that would be difficult to synthesize through other routes. This capability makes it a promising precursor for novel agrochemicals and specialty polymers. chemimpex.com

Exploration in Materials Science

In materials science, the focus is on creating substances with specific, tailored properties. The structure of 2-Amino-5-(2-chlorophenoxy)benzoic acid makes it a compelling candidate for the development of advanced functional materials. A closely related isomer, 2-Amino-5-(4-chlorophenoxy)benzoic acid, has been identified as a potential organic monomer for creating Covalent Organic Frameworks (COFs) and other electronic materials. bldpharm.com This suggests that 2-Amino-5-(2-chlorophenoxy)benzoic acid could similarly serve as a monomer in polymerization reactions. The presence of both an amino and a carboxylic acid group allows for the formation of polyamides or other condensation polymers. The bulky and rigid chlorophenoxy group could impart desirable thermal stability and specific morphological characteristics to the resulting polymers.

Furthermore, research into related compounds like 2-amino-5-chlorobenzophenone (B30270) has demonstrated their potential in the field of non-linear optics (NLO). researchgate.net Single crystals of this related molecule have been shown to have a second-harmonic generation (SHG) efficiency several times that of standard materials like KDP. researchgate.net Given the similar electronic framework, 2-Amino-5-(2-chlorophenoxy)benzoic acid is a promising candidate for investigation in NLO applications. Future studies could involve growing single crystals of the compound and characterizing their optical properties for potential use in photonics and laser technology.

| Potential Material Application | Relevant Structural Feature | Supporting Evidence from Analogs |

| Monomer for Polymers/COFs | Bifunctional (amino and carboxylic acid groups) | 2-Amino-5-(4-chlorophenoxy)benzoic acid is listed as a monomer for COFs and electronic materials. bldpharm.com |

| Non-Linear Optical (NLO) Materials | Asymmetric charge distribution, aromatic systems | 2-amino-5-chlorobenzophenone crystals exhibit significant SHG efficiency. researchgate.net |

| Functional Coatings | High aromatic content, chlorine atoms | Potential for high thermal stability and modified chemical resistance. chemimpex.com |

Development of Novel Analytical Reagents for Chemical Processes

While not its primary application area to date, the inherent chemical reactivity of 2-Amino-5-(2-chlorophenoxy)benzoic acid opens avenues for its development as a specialized analytical reagent for monitoring chemical processes. The aromatic amine functionality is a key feature that can be transformed into a chromophore.

A prospective research direction involves the diazotization of the amino group, followed by coupling with an appropriate aromatic compound to form an azo dye. The resulting dye's spectroscopic properties (color and absorbance) could be sensitive to specific analytes or changes in the chemical environment, such as pH or the presence of metal ions. By carefully selecting the coupling partner, it may be possible to design a reagent that acts as a highly selective colorimetric sensor for quality control in industrial chemical production, entirely separate from biological or safety monitoring. For example, such a reagent could be used to detect trace metal impurities in plating baths or large-scale synthesis reactors.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. The future synthesis of and with 2-Amino-5-(2-chlorophenoxy)benzoic acid is well-suited for integration with these technologies.

Synthesizing the compound itself in a flow reactor could allow for precise control over reaction parameters (temperature, pressure, and residence time), potentially leading to higher yields and purity compared to batch processing. More importantly, its use as a building block in multi-step automated syntheses holds great promise. An automated platform could sequentially perform reactions on the amino and carboxylic acid groups, telescope reaction sequences, and purify intermediates in a continuous fashion. This would accelerate the discovery and production of novel derivatives for screening in materials science and fine chemical applications, reducing manual labor and resource consumption.

Theoretical Design of Novel Compounds Incorporating the Core Structure

Computational chemistry provides powerful tools for predicting the properties of yet-unsynthesized molecules. The core structure of 2-Amino-5-(2-chlorophenoxy)benzoic acid can serve as a scaffold for the in-silico design of new compounds with targeted functionalities.

Using techniques like Density Functional Theory (DFT), researchers can model derivatives and predict their electronic and optical properties. For example, theoretical calculations could be used to screen a virtual library of polymers derived from this monomer to identify candidates with optimal band gaps for organic semiconductor applications. Similarly, molecular docking simulations, typically used in drug discovery, could be adapted to design novel ligands or chelating agents based on this scaffold for applications in catalysis or chemical sensing. This predictive power allows for a more rational and efficient approach to research, prioritizing the synthesis of only the most promising candidates and accelerating the pace of discovery.

Q & A

Q. What are the common synthetic routes and reagent systems for preparing 2-Amino-5-(2-chlorophenoxy)benzoic acid?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting 5-hydroxyanthranilic acid derivatives with 2-chlorophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .

- Coupling strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated benzoic acids and chlorophenol derivatives, requiring anhydrous conditions and inert atmospheres .

Key reagents include oxidizing agents (e.g., KMnO₄ for carboxyl group retention) and catalysts (e.g., Pd(PPh₃)₄ for coupling efficiency).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry and confirm the spatial arrangement of the 2-chlorophenoxy group. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (e.g., splitting patterns from substituents) and validates amine/carboxylic acid functionalities .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogen-substituted benzoic acids?

Halogens (Cl, F) introduce challenges like disorder or twinning. Strategies include:

- Multi-solution approaches : Use SHELXD for experimental phasing and SHELXE for density modification to resolve ambiguities .

- High-resolution data : Collect datasets at synchrotron facilities (≤0.8 Å resolution) to improve electron density maps for precise atomic positioning .

Example: In 2-Amino-5-fluorobenzoic acid, anisotropic refinement of fluorine atoms improved thermal parameter accuracy .

Q. What methodologies optimize multi-step derivatization for bioactive analogs (e.g., tetrazole or sulfonamide derivatives)?

- Stepwise functionalization :

- Core synthesis : Build the benzoic acid backbone via Ullmann coupling (CuI catalyst, 120°C) to attach the chlorophenoxy group .

- Derivatization : React the amine group with sulfonyl chlorides (e.g., 2-chloro-4-fluorophenylsulfamoyl chloride) in DMF at 0–5°C to minimize side reactions .

- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate high-purity intermediates .

Q. How to design assays for evaluating biomolecular interactions (e.g., enzyme inhibition or receptor binding)?

Q. What strategies mitigate low yields or impurities in large-scale synthesis?

- Reaction optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., switching from THF to DMSO for better solubility), and catalyst loading .

- Impurity profiling : LC-MS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry of reducing agents (e.g., NaBH₄) .

- Crystallization control : Seed crystals or slow cooling to enhance purity during recrystallization (ethanol/water mixtures) .

Q. How to computationally model the electronic effects of the 2-chlorophenoxy substituent on reactivity?

- DFT calculations : Use Gaussian or ORCA software to calculate Fukui indices for nucleophilic/electrophilic sites. The electron-withdrawing Cl group directs electrophilic attacks to the para position of the phenoxy ring .

- Molecular docking : AutoDock Vina simulates binding poses with biological targets (e.g., cyclooxygenase-2), highlighting steric clashes or hydrogen-bonding interactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.